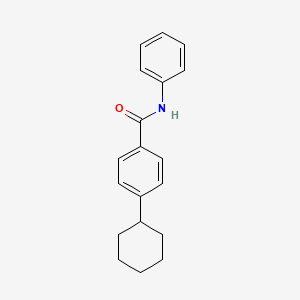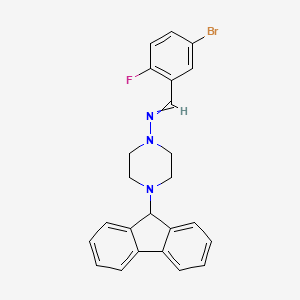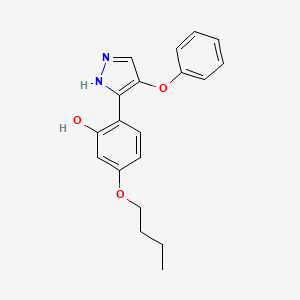![molecular formula C18H19Cl3N2O4S2 B4876841 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4876841.png)
2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide, also known as TCS PIM1, is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. This compound has been shown to have a significant impact on various biological processes, making it a valuable tool for studying the mechanisms of action underlying these processes.
作用機序
2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 inhibits the activity of the PIM1 kinase by binding to the ATP-binding site of the enzyme. This prevents the kinase from phosphorylating its substrates, which are involved in the regulation of cell growth and survival. This compound PIM1 has also been shown to inhibit the activity of other kinases, including AKT and mTOR, by binding to their ATP-binding sites. This results in the inhibition of downstream signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound PIM1 has been shown to have a significant impact on various biochemical and physiological processes. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound PIM1 has also been shown to induce autophagy in cancer cells, which is a process that involves the degradation of cellular components to maintain cellular homeostasis. Additionally, this compound PIM1 has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase.
実験室実験の利点と制限
2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 has several advantages as a tool for scientific research. It is a potent inhibitor of the PIM1 kinase, which is involved in the regulation of cell growth and survival. This compound PIM1 has also been shown to inhibit the activity of other kinases, including AKT and mTOR, which are also involved in the regulation of cell growth and survival. These properties make this compound PIM1 a valuable tool for studying the mechanisms of action underlying these processes and for developing new therapies for cancer and other diseases.
However, there are also limitations to the use of this compound PIM1 in lab experiments. It is a small molecule inhibitor, which means that it may not be effective in all cell types or in all stages of cancer development. Additionally, this compound PIM1 may have off-target effects, which could lead to unintended consequences in lab experiments.
将来の方向性
There are several future directions for the use of 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 in scientific research. One direction is to further explore its potential as a therapeutic agent for cancer and other diseases. Another direction is to investigate its role in other biological processes, such as inflammation and immune function. Additionally, there is potential for the development of new inhibitors that are more selective and potent than this compound PIM1, which could lead to more effective treatments for cancer and other diseases.
Conclusion
In conclusion, this compound PIM1 is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. It has been shown to have a significant impact on various biological processes, making it a valuable tool for studying the mechanisms of action underlying these processes. This compound PIM1 has several advantages as a tool for scientific research, but there are also limitations to its use in lab experiments. There are several future directions for the use of this compound PIM1 in scientific research, including further exploration of its potential as a therapeutic agent and investigation of its role in other biological processes.
合成法
The synthesis of 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 involves several steps, including the reaction of 4-bromo-2,5-dichlorobenzenesulfonamide with 4-[(2-methyl-1-piperidinyl)sulfonyl]aniline in the presence of a palladium catalyst. This is followed by the reaction of the resulting intermediate with 2,4,5-trichlorobenzenesulfonyl chloride to yield this compound PIM1. The synthesis method has been optimized to produce high yields of pure this compound PIM1, making it a viable compound for scientific research.
科学的研究の応用
2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 has been shown to have a significant impact on various biological processes, including cancer cell proliferation, apoptosis, and autophagy. It has been found to be a potent inhibitor of the PIM1 kinase, which is involved in the regulation of cell growth and survival. This compound PIM1 has also been shown to inhibit the activity of other kinases, including AKT and mTOR, which are also involved in the regulation of cell growth and survival. These properties make this compound PIM1 a valuable tool for studying the mechanisms of action underlying these processes and for developing new therapies for cancer and other diseases.
特性
IUPAC Name |
2,4,5-trichloro-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O4S2/c1-12-4-2-3-9-23(12)29(26,27)14-7-5-13(6-8-14)22-28(24,25)18-11-16(20)15(19)10-17(18)21/h5-8,10-12,22H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYGFPHZEFMPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4876759.png)
![1-[(3-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4876764.png)


![3-[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]propanoic acid](/img/structure/B4876775.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4876778.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide](/img/structure/B4876788.png)

![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4876815.png)
![3-{[4-(ethylsulfonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4876822.png)
![methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4876827.png)
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4876837.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-methyl-1-piperidinecarbothioamide](/img/structure/B4876846.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-({[(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4876857.png)
